

# Performance comparison of copper fluoroborate and copper triflate in catalysis.

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Copper fluoroborate*

Cat. No.: *B3419579*

[Get Quote](#)

## A Comparative Guide to Copper Fluoroborate and Copper Triflate in Catalysis

In the landscape of modern organic synthesis, copper catalysts stand out for their economic viability, low toxicity, and remarkable versatility. Among the plethora of copper salts available, Copper(II) Tetrafluoroborate ( $\text{Cu}(\text{BF}_4)_2$ ) and Copper(II) Trifluoromethanesulfonate ( $\text{Cu}(\text{OTf})_2$ ), commonly known as copper triflate, are two of the most frequently employed Lewis acids. While both are effective in a wide range of transformations, their performance is not interchangeable. The choice between them is often dictated by subtle yet critical differences in reactivity, selectivity, and mechanistic pathways, largely governed by the nature of their non-coordinating counter-anions ( $\text{BF}_4^-$  vs.  $\text{OTf}^-$ ).

This guide provides an in-depth, evidence-based comparison of these two catalysts to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

## Physicochemical Properties: The Foundation of Catalytic Activity

The catalytic behavior of a metal salt is intrinsically linked to its fundamental properties. The primary distinction between  $\text{Cu}(\text{BF}_4)_2$  and  $\text{Cu}(\text{OTf})_2$  lies in the electronic and steric nature of their counter-anions, which directly impacts the Lewis acidity of the copper(II) center.

Copper(II) Triflate ( $\text{Cu}(\text{OTf})_2$ ): The triflate anion ( $\text{CF}_3\text{SO}_3^-$ ) is one of the most effective non-coordinating anions in organic chemistry. Its strong electron-withdrawing nature and steric bulk render the corresponding copper(II) cation highly electrophilic, making  $\text{Cu}(\text{OTf})_2$  a powerful Lewis acid.[1] A unique and significant feature of  $\text{Cu}(\text{OTf})_2$  is its ability to act as a precursor to triflic acid ( $\text{TfOH}$ ), a potent Brønsted acid, under certain reaction conditions, particularly in the presence of a reducible substrate or a hydrogen donor.[2][3][4] This dual catalytic capability—acting as both a Lewis acid and a Brønsted acid source—makes it exceptionally versatile, especially in complex multicomponent reactions.[2][3]

Copper(II) Tetrafluoroborate ( $\text{Cu}(\text{BF}_4)_2$ ): The tetrafluoroborate anion ( $\text{BF}_4^-$ ) is also considered weakly coordinating, leading to a catalytically active Lewis acidic copper center. While a potent catalyst in its own right, the Lewis acidity conferred by the  $\text{BF}_4^-$  anion is generally considered to be milder than that of the triflate anion.  $\text{Cu}(\text{BF}_4)_2$  is often supplied and used as a hydrate, which can influence its activity and solubility. It is recognized as a cost-effective, easy-to-handle, and environmentally friendly catalyst for various transformations.[5]

Table 1: Comparison of Physicochemical Properties

| Property               | Copper(II)<br>Tetrafluoroborate<br>( $\text{Cu}(\text{BF}_4)_2$ ) | Copper(II) Triflate<br>( $\text{Cu}(\text{OTf})_2$ ) |
|------------------------|-------------------------------------------------------------------|------------------------------------------------------|
| Common Abbreviation    | $\text{Cu}(\text{BF}_4)_2$                                        | $\text{Cu}(\text{OTf})_2$                            |
| Counter-Anion          | Tetrafluoroborate ( $\text{BF}_4^-$ )                             | Trifluoromethanesulfonate ( $\text{OTf}^-$ )         |
| Relative Lewis Acidity | Strong                                                            | Very Strong[1]                                       |
| Dual Catalytic Role    | Primarily Lewis Acid                                              | Lewis Acid & in situ Brønsted Acid Source[2][4]      |
| Common Form            | Hydrate ( $\text{Cu}(\text{H}_2\text{O})_x(\text{BF}_4)_2$ )      | Anhydrous solid                                      |
| Handling Notes         | Easy to handle, commercially available.[5]                        | Moisture sensitive.                                  |

## Head-to-Head Performance in Key Organic Reactions

Direct comparison of catalysts under identical conditions provides the most valuable insights. Experimental data from peer-reviewed literature reveals distinct advantages for each catalyst in specific reaction classes.

The protection of alcohols, phenols, amines, and thiols via acetylation is a fundamental transformation. A seminal study by Chakraborti et al. provides a direct comparison of various copper salts for the acetylation of diverse substrates under solvent-free conditions at room temperature.[5][6]

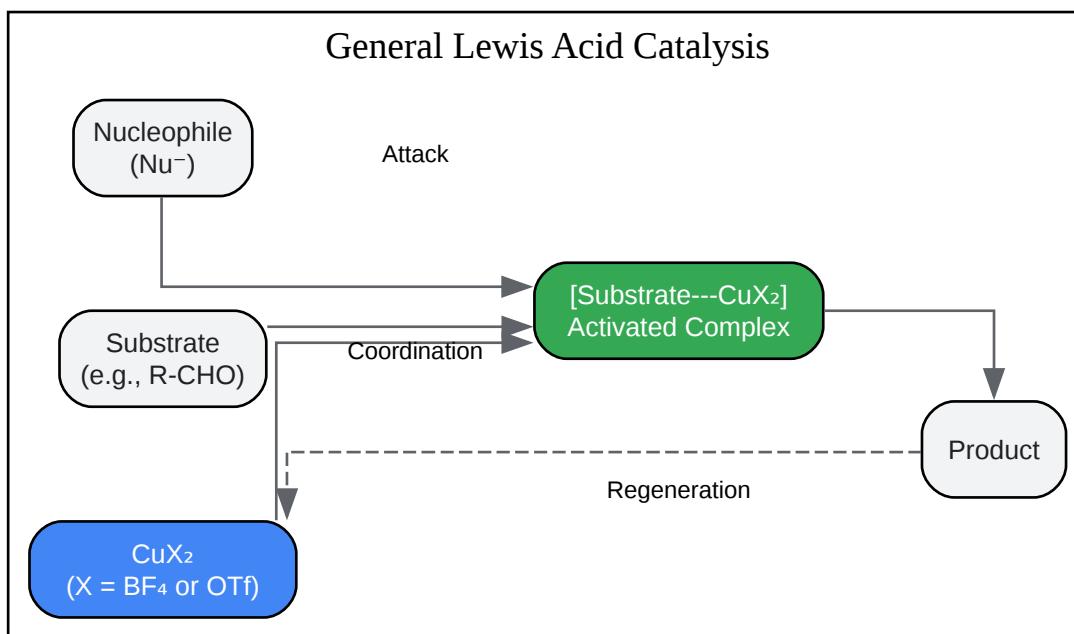
**Key Finding:** In this specific application, Copper(II) Tetrafluoroborate demonstrated superior performance compared to Copper(II) Triflate.[5] It provided higher yields in shorter reaction times for a range of substrates, establishing it as a highly efficient, chemoselective, and environmentally friendly catalyst for this purpose.[5][6]

Table 2: Comparative Yields in the Acetylation of Phenols[7] Data adapted from A. K. Chakraborti, R. Gulhane, Shivani, *Synthesis*, 2004, 111-115.[7]

| Substrate                 | Catalyst                                             | Time (h) | Yield (%) |
|---------------------------|------------------------------------------------------|----------|-----------|
| 2-Naphthol                | $\text{Cu}(\text{BF}_4)_2 \cdot x\text{H}_2\text{O}$ | 0.25     | 95        |
| $\text{Cu}(\text{OTf})_2$ |                                                      | 0.25     | 97        |
| 4-Chlorophenol            | $\text{Cu}(\text{BF}_4)_2 \cdot x\text{H}_2\text{O}$ | 0.5      | 94        |
| $\text{Cu}(\text{OTf})_2$ |                                                      | 0.5      | 95        |
| 2-Nitrophenol             | $\text{Cu}(\text{BF}_4)_2 \cdot x\text{H}_2\text{O}$ | 1        | 85        |
| $\text{Cu}(\text{OTf})_2$ |                                                      | 1        | 84        |

While yields are comparable for unhindered phenols,  $\text{Cu}(\text{BF}_4)_2$  was established as the most effective overall catalyst across a wider range of substrates in the study, including alcohols and amines.[6]

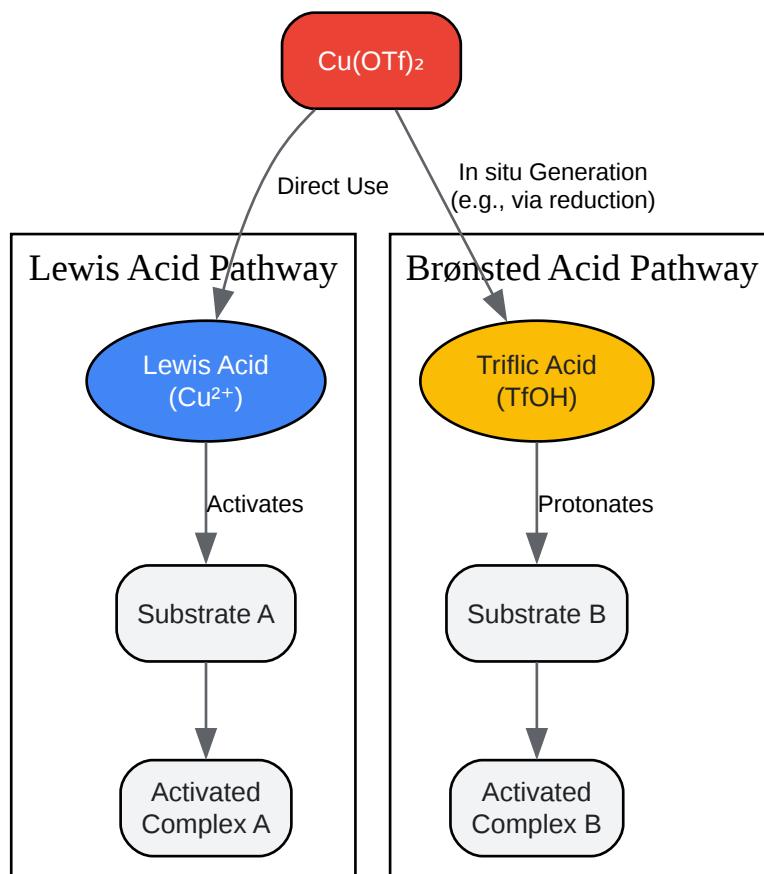
MCRs are powerful tools for building molecular complexity in a single step. This is an area where Copper(II) Triflate consistently excels.[2][8][9] Its dual role as a powerful Lewis acid and a potential Brønsted acid source allows it to activate multiple substrates simultaneously or sequentially in intricate cascade reactions.[2][3] It is the catalyst of choice for the synthesis of


numerous heterocyclic frameworks, including tetrahydropyridines, quinazolinones, and imidazo-fused systems.[2][10][11] While other copper salts can be used, they rarely achieve the same efficacy as Cu(OTf)<sub>2</sub>, highlighting its unique reactivity profile for these transformations.[2]

- **Diels-Alder Reactions:** Both catalysts are effective for promoting Diels-Alder reactions.[1][12] However, Cu(OTf)<sub>2</sub> is more frequently employed, particularly in asymmetric variants using chiral ligands, due to its strong Lewis acidity which effectively activates the dienophile.[12][13]
- **Meinwald Rearrangement:** This Lewis acid-catalyzed rearrangement of epoxides to carbonyl compounds can be promoted by both catalysts.[14][15][16] Studies have shown that both are highly efficient, making them attractive and less corrosive alternatives to other Lewis acids.[14][17]
- **N-tert-Butoxycarbonylation (N-Boc Protection):** Cu(BF<sub>4</sub>)<sub>2</sub> has been identified as a highly efficient and chemoselective catalyst for the N-Boc protection of amines under mild, solvent-free conditions.[18] This offers a practical advantage for a common protecting group strategy in multi-step synthesis.[19][20]
- **Michael Addition:** For the conjugate addition of thiols to  $\alpha,\beta$ -unsaturated carbonyls (thia-Michael addition), Cu(BF<sub>4</sub>)<sub>2</sub> serves as a new and highly efficient catalyst, promoting rapid reactions at room temperature under solvent-free or aqueous conditions.[21]

## Mechanistic Insights: The Decisive Role of the Counter-Anion

The divergent performance of these two catalysts can be rationalized by considering their interaction with substrates and the reaction environment.


**Lewis Acid Activation:** Both catalysts function by coordinating to a lone pair on a substrate (e.g., the carbonyl oxygen of an anhydride or enone), thereby increasing its electrophilicity and rendering it more susceptible to nucleophilic attack. The superior Lewis acidity of the Cu(II) center in Cu(OTf)<sub>2</sub> often leads to greater rate enhancement.



[Click to download full resolution via product page](#)

**Figure 1:** General workflow for copper-catalyzed Lewis acid activation.

Dual Catalysis by  $\text{Cu}(\text{OTf})_2$ : The standout feature of copper triflate is its ability to generate triflic acid *in situ*. This can occur via reduction of  $\text{Cu}(\text{II})$  to  $\text{Cu}(\text{I})$  by an olefinic substrate, for example. [4] The resulting Brønsted acid can then protonate substrates, opening up different reaction pathways that are inaccessible to a pure Lewis acid catalyst. This synergistic action is a key reason for its success in multicomponent reactions.[2][3]



[Click to download full resolution via product page](#)

**Figure 2:** Dual catalytic pathways available to Copper(II) Triflate.

## Experimental Protocol: A Case Study in Phenol Acetylation

To illustrate the practical application of these catalysts, here is a generalized, self-validating protocol for the acetylation of a phenol, based on the highly efficient method developed by Chakraborti et al.[5][22] This solvent-free, room-temperature procedure highlights the intrinsic activity of the catalysts.

**Objective:** To compare the catalytic efficiency of  $\text{Cu}(\text{BF}_4)_2$  and  $\text{Cu}(\text{OTf})_2$  for the acetylation of 4-chlorophenol.

**Materials:**

- 4-Chlorophenol
- Acetic Anhydride (Ac<sub>2</sub>O)
- Copper(II) Tetrafluoroborate Hydrate (Cu(BF<sub>4</sub>)<sub>2</sub>·xH<sub>2</sub>O)
- Copper(II) Triflate (Cu(OTf)<sub>2</sub>)
- Ethyl Acetate, Saturated NaHCO<sub>3</sub> solution, Brine, Anhydrous Na<sub>2</sub>SO<sub>4</sub>
- Standard laboratory glassware

**Step-by-Step Protocol:**

- Reaction Setup:
  - In two separate, labeled round-bottom flasks, place 4-chlorophenol (e.g., 1 mmol, 128.5 mg).
  - To Flask 1, add Cu(BF<sub>4</sub>)<sub>2</sub>·xH<sub>2</sub>O (1 mol%, ~2.4 mg).
  - To Flask 2, add Cu(OTf)<sub>2</sub> (1 mol%, ~3.6 mg).
  - Causality Note: Using a low catalyst loading (1 mol%) under mild conditions is a stringent test of catalytic efficacy.
- Reaction Initiation:
  - To each flask, add acetic anhydride (1.1 mmol, ~0.11 mL) via syringe.
  - Stir the resulting mixture vigorously at room temperature (25 °C).
  - Causality Note: Running the reaction neat (solvent-free) maximizes reactant concentration, often accelerating the reaction and simplifying work-up, aligning with green chemistry principles.
- Monitoring and Work-up:

- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 0.5-1 hour).
- Upon completion, quench the reaction by adding ethyl acetate (10 mL) followed by the slow addition of saturated aqueous NaHCO<sub>3</sub> solution (10 mL) to neutralize excess acetic anhydride and any acidic species.
- Separate the organic layer, wash with brine (10 mL), dry over anhydrous sodium sulfate, and filter.
- Analysis:
  - Remove the solvent under reduced pressure.
  - Determine the isolated yield of the product, 4-chlorophenyl acetate, for each reaction.
  - Confirm product identity and purity via <sup>1</sup>H NMR spectroscopy.

**Figure 3:** Experimental workflow for comparative catalyst testing.

## Summary and Recommendations

Both Cu(BF<sub>4</sub>)<sub>2</sub> and Cu(OTf)<sub>2</sub> are powerful and effective Lewis acid catalysts, yet their optimal applications differ. The choice is a strategic one, balancing the need for raw catalytic power against the requirements of selectivity and reaction compatibility.

Table 3: Strategic Application Guide

| Feature/Reaction Type    | Choose Copper(II) Tetrafluoroborate       | Choose Copper(II) Triflate       | Rationale                                                                                                              |
|--------------------------|-------------------------------------------|----------------------------------|------------------------------------------------------------------------------------------------------------------------|
| Required Lewis Acidity   | Moderate to Strong                        | Very Strong                      | The OTf <sup>-</sup> anion is less coordinating, making the Cu <sup>2+</sup> center more electrophilic.[1]             |
| Acetylation/Acylation    | Recommended                               | Effective                        | Cu(BF <sub>4</sub> ) <sub>2</sub> shows excellent performance and chemoselectivity under mild, green conditions.[5][6] |
| N-Boc Protection         | Recommended                               | Effective                        | Proven high efficiency for chemoselective N-protection.[18]                                                            |
| Multicomponent Reactions | Effective in some cases                   | Strongly Recommended             | Dual Lewis/Brønsted acid character is ideal for complex cascade reactions.[2][3][8]                                    |
| Diels-Alder Reactions    | Effective                                 | Recommended                      | Superior activation of dienophiles, especially in asymmetric synthesis.[12][13]                                        |
| Cost & Handling          | More cost-effective, easier to handle.[5] | Higher cost, moisture sensitive. | Practical considerations for process development and scale-up.                                                         |

#### Final Verdict for the Field Scientist:

- For routine transformations like acetylation, acylation, and N-Boc protection, where high chemoselectivity and mild, economical conditions are paramount, Copper(II) Tetrafluoroborate is often the superior choice.

- For complex syntheses, particularly multicomponent reactions and challenging cycloadditions that benefit from extremely high Lewis acidity or a dual catalytic system, Copper(II) Triflate is the undisputed powerhouse. Its unique ability to generate a Brønsted acid in situ provides a mechanistic advantage that is often difficult to replicate with other catalysts.

By understanding the distinct personalities of these two catalysts, researchers can better harness the power of copper catalysis to build complex molecules with greater efficiency and precision.

## References

- Colombo, S., Loro, C., Beccalli, E. M., Broggini, G., & Papis, M. (2025). Cu(OTf)2-catalyzed multicomponent reactions. *Beilstein Journal of Organic Chemistry*, 21, 122–145. [\[Link\]](#)
- Kabale University Library. (n.d.). Cu(OTf)2-catalyzed multicomponent reactions.
- Wikipedia. (n.d.). Copper(II) triflate.
- Garg, S. K., Kumar, R., & Chakraborti, A. K. (2005). Copper(II) tetrafluoroborate as a novel and highly efficient catalyst for Michael addition of mercaptans to a,b-unsaturated carbonyl compounds. *Tetrahedron Letters*, 46(10), 1721-1724. [\[Link\]](#)
- Colombo, S., et al. (2025). Cu(OTf)2-catalyzed multicomponent reactions. ResearchGate.
- Ak-am, E., et al. (2015). Mild and Highly Efficient Copper(I) Inspired Acylation of Alcohols and Polyols. *Molecules*, 20(7), 12795-12809. [\[Link\]](#)
- Esmaeilpour, M. (2018). Multicomponent Cu(OTf)2 catalyzed synthesis of substituted tetrahydropyridines 9 for anti-inflammatory activity. ResearchGate.
- Colombo, S., Loro, C., Beccalli, E. M., Broggini, G., & Papis, M. (2025). Cu(OTf)2-catalyzed multicomponent reactions. *Beilstein Journal of Organic Chemistry*, 21, 122-145. [\[Link\]](#)
- Ohba, M., & Izuta, R. (2001). EFFECT OF COPPER(II) TRIFLATE ON INTRAMOLECULAR DIELS-ALDER REACTION OF OXAZOLE-OLEFINS. *Heterocycles*, 55(1), 87-90. [\[Link\]](#)
- Chakraborti, A. K., et al. (2006). Copper(II) Tetrafluoroborate as a Novel and Highly Efficient Catalyst for N-tert-Butoxycarbonylation of Amines under Solvent-Free Conditions at Room Temperature. ResearchGate.
- Singh, V. K. (1999). Copper(II) Triflate in Organic Synthesis. ResearchGate.
- Chakraborti, A. K., Gulhane, R., & Shivani. (2004). Copper(II) Tetrafluoroborate-Catalyzed Acetylation of Phenols, Thiols, Alcohols, and Amines. *Synthesis*, 2004(01), 111-115. [\[Link\]](#)
- Chakraborti, A. K., et al. (2004). Copper(II) Tetrafluoroborate-Catalyzed Acetylation of Phenols, Thiols, Alcohols, and Amines. ResearchGate.
- Fairoosa, J., et al. (2021). Recent developments and perspectives in the copper-catalyzed multicomponent synthesis of heterocycles. *RSC Advances*, 11(8), 4683-4708. [\[Link\]](#)

- Graham, A. E., et al. (2006). Highly Efficient Meinwald Rearrangement Reactions of Epoxides Catalyzed by Copper Tetrafluoroborate. ResearchGate.
- Chakraborti, A. K., et al. (2004). Copper(II) Tetrafluoroborate-Catalyzed Acetylation of Phenols, Thiols, Alcohols, and Amines. ResearchGate.
- Wikipedia. (n.d.). Lewis acid catalysis.
- University of South Wales. (n.d.). Highly efficient Meinwald rearrangement reactions of epoxides catalyzed by copper tetrafluoroborate.
- Chakraborti, A. K., et al. (2005). Copper(II) tetrafluoroborate as a novel and highly efficient catalyst for acetal formation. *Tetrahedron Letters*, 46(48), 8319-8323. [\[Link\]](#)
- Heravi, M. M., et al. (2007). Acetylation of various alcohols and phenols catalyzed by CuSO<sub>4</sub>·5H<sub>2</sub>O. ResearchGate.
- Colombo, S., et al. (2025). Cu(OTf)<sub>2</sub>-catalyzed multicomponent reactions. *Beilstein Journal of Organic Chemistry*, 21, 122-145. [\[Link\]](#)
- Robinson, M. W. C., et al. (2010). Copper(II) tetrafluoroborate-promoted Meinwald rearrangement reactions of epoxides. *Tetrahedron Letters*, 66(43), 8377-8382. [\[Link\]](#)
- Graham, A. E., et al. (2010). Copper(II) tetrafluoroborate-promoted Meinwald rearrangement reactions of epoxides. ResearchGate.
- American Elements. (n.d.). Scandium Triflate Catalyst in Diels-Alder Reactions.
- Swansea University. (n.d.). Copper(II) tetrafluoroborate-promoted Meinwald rearrangement reactions of epoxides.
- Yoo, E. J., et al. (2011). Experimental Investigation on the Mechanism of Chelation-Assisted, Copper(II) Acetate-Accelerated Azide-Alkyne Cycloaddition. *Journal of the American Chemical Society*, 133(44), 17562-17565. [\[Link\]](#)
- Carpentier, J.-F., et al. (2009). Copper(II) Triflate as a Source of Triflic Acid: Effective, Green Catalysis of Hydroalkoxylation Reactions. ResearchGate.
- Harutyunyan, S. (2013). Synergistic Action of Copper Catalysts and Lewis Acids in Carbon-Carbon Bond Forming Reactions. *Chimia*, 67(4), 256-259. [\[Link\]](#)
- Wang, C., et al. (2019). Surface Lewis acid-promoted copper-based nanocatalysts for highly efficient and chemoselective hydrogenation of citral to unsaturated allylic alcohols. *Catalysis Science & Technology*, 9(1), 113-122. [\[Link\]](#)
- Zhang, R., et al. (2018). Insights into Synergy of Copper and Acid Sites for Selective Catalytic Reduction of NO with Ammonia over Zeolite Catalysts.
- Science.gov. (n.d.). thio-michael addition reaction: Topics.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Kamal, A., et al. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. *ISRN Organic Chemistry*, 2013, 1-7. [\[Link\]](#)

- R Discovery. (2005). Copper(II) tetrafluoroborate as a novel and highly efficient catalyst for Michael addition of mercaptans to  $\alpha,\beta$ -unsaturated carbonyl compounds.
- Colombo, S., et al. (2025). (PDF) Cu(OTf)2-catalyzed multicomponent reactions. ResearchGate.
- Habibi, D., et al. (2022). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions.
- de Oliveira, C. S., et al. (2022). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. *Journal of Medicinal Chemistry*, 65(1), 113-151. [\[Link\]](#)
- Garay-Sainz, M., et al. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. *Polymers*, 14(21), 4531. [\[Link\]](#)
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- Wu, H.-S., et al. (2002). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. *Journal of the Chinese Chemical Society*, 49(5), 779-786. [\[Link\]](#)
- Nair, D. P., et al. (2014). Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions and Polymerizations. *Macromolecules*, 47(13), 4143-4152. [\[Link\]](#)
- Reddy, T. J., et al. (2010). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. *Organic Letters*, 12(19), 4280-4283. [\[Link\]](#)
- Li, Y., et al. (2003). An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. *Journal of Chemical Research*, 2003(1), 43-44. [\[Link\]](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Copper(II) triflate - Wikipedia [[en.wikipedia.org](https://en.wikipedia.org)]
- 2. BJOC - Cu(OTf)2-catalyzed multicomponent reactions [[beilstein-journals.org](https://www.beilstein-journals.org)]
- 3. Cu(OTf)2-catalyzed multicomponent reactions - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 4. researchgate.net [[researchgate.net](https://www.researchgate.net)]

- 5. Copper(II) Tetrafluoroborate-Catalyzed Acetylation of Phenols, Thiols, Alcohols, and Amines [organic-chemistry.org]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. Cu(OTf)2-catalyzed multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Recent developments and perspectives in the copper-catalyzed multicomponent synthesis of heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10472H [pubs.rsc.org]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pure.southwales.ac.uk [pure.southwales.ac.uk]
- 16. pure.southwales.ac.uk [pure.southwales.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Boc-Protected Amino Groups [organic-chemistry.org]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. discovery.researcher.life [discovery.researcher.life]
- 22. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Performance comparison of copper fluoroborate and copper triflate in catalysis.]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3419579#performance-comparison-of-copper-fluoroborate-and-copper-triflate-in-catalysis>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)